8-Amino-1,2,3,4-tetrahidro-2-naftol

Descripción general

Descripción

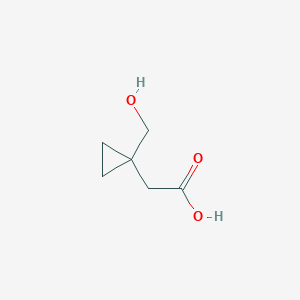

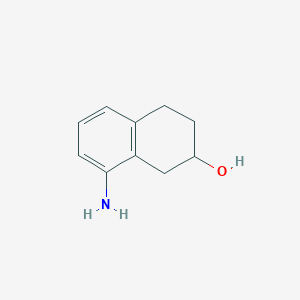

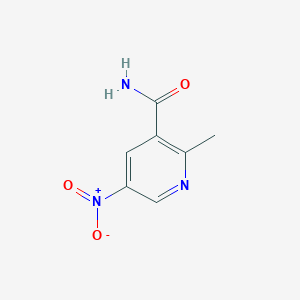

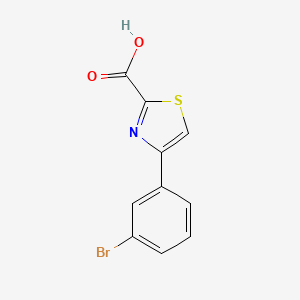

8-Amino-1,2,3,4-tetrahydro-2-naphthol is a chemical compound that belongs to the class of organic compounds known as alcohols . It has a molecular weight of 163.22 . The compound is solid in its physical form and should be stored at a temperature of 4°C, protected from light .

Molecular Structure Analysis

The linear formula of 8-Amino-1,2,3,4-tetrahydro-2-naphthol is C10H13NO . The InChI code is 1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 .Physical And Chemical Properties Analysis

8-Amino-1,2,3,4-tetrahydro-2-naphthol is a solid substance . It should be stored at a temperature of 4°C, protected from light . The molecular weight of the compound is 163.22 .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

8-Amino-1,2,3,4-tetrahidro-2-naftol: es un precursor valioso en la síntesis de diversos compuestos heterocíclicos. Su marco aromático rico en electrones permite múltiples sitios reactivos, lo que lo hace ideal para transformaciones orgánicas . Este compuesto es fundamental en la creación de moléculas biológicamente activas, incluidas aquellas con propiedades antimaláricas, antimicrobianas y anticancerígenas.

Diseño de Fármacos Farmacéuticos

La estructura única de This compound se presta al diseño de inhibidores de enzimas a medida y potentes ligandos de receptores . Sirve como motivo estructural central en una variedad de aplicaciones farmacológicas, destacando su importancia en el desarrollo de nuevos candidatos a fármacos.

Investigación Antiviral

La investigación ha demostrado que los derivados de This compound exhiben una actividad significativa contra varios virus, incluido el Virus de la Fiebre Amarilla y el Virus de la Inmunodeficiencia Humana . Esto destaca su potencial en el desarrollo de nuevos medicamentos antivirales.

Construcción de Moléculas Bioactivas

This compound: se utiliza en reacciones multicomponente para construir moléculas bioactivas. Estas moléculas tienen usos potenciales en química medicinal debido a su amplio espectro de actividades biológicas .

Química Verde

El compuesto se alinea con los principios de la Química Verde, ofreciendo una opción económica y ecológica para sintetizar moléculas orgánicas complejas. Su uso en química orgánica reduce el impacto ambiental de la síntesis química y promueve la sostenibilidad en la investigación científica .

Mecanismo De Acción

8-A2N is a potent antioxidant that works by scavenging free radicals and preventing them from causing oxidative damage to cells and tissues. It is also an anti-inflammatory agent, which means it can reduce inflammation in the body. 8-A2N works by inhibiting the production of pro-inflammatory molecules, such as cytokines and chemokines. Additionally, 8-A2N has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).

Biochemical and Physiological Effects

8-A2N has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to have protective effects against oxidative stress. Additionally, 8-A2N has been found to have protective effects against the development of cancer, to have protective effects against the development of cardiovascular disease, and to have protective effects against the development of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 8-A2N in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and is widely available. Additionally, 8-A2N has a number of biochemical and physiological effects that make it a useful compound for studying the effects of oxidative stress.

However, there are also some limitations to using 8-A2N in laboratory experiments. It is not a naturally occurring compound, so its safety and efficacy in humans is not well understood. Additionally, 8-A2N is a relatively new compound, so there is still much to be learned about its biochemical and physiological effects.

Direcciones Futuras

There are many potential future directions for research on 8-A2N. These include further studies on its antioxidant and anti-inflammatory effects, its protective effects against oxidative stress and its protective effects against the development of cancer and cardiovascular disease. Additionally, further research could be conducted on its protective effects against neurodegenerative diseases, its potential therapeutic applications and its potential use as a dietary supplement. Finally, further research could be conducted on its safety and efficacy in humans.

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation .

Propiedades

IUPAC Name |

8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTODPPMEPQZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630172 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624729-66-4 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)